6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position makes this compound unique. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by cyclization to form the pyrrolo[3,2-c]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain biological pathways. This can lead to the modulation of cellular processes, such as cell proliferation or apoptosis, which are critical in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-methyl-1H-pyrrolo[3,2-c]pyridine
- 6-bromo-3-methyl-1H-pyrrolo[3,2-c]pyridine
- 6-iodo-3-methyl-1H-pyrrolo[3,2-c]pyridine
Uniqueness
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated analogs. The fluorine atom’s strong electron-withdrawing effect can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-3-10-7-2-8(9)11-4-6(5)7/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKAXVPJCASFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=NC=C12)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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